Cyclopenta[c]pyrrole-1,5-dione, 2,3,3a,4-tetrahydro-6-phenyl-
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Overview
Description
6-Phenyl-2,3,3a,4-tetrahydrocyclopenta[c]pyrrole-1,5-dione is a heterocyclic compound that features a cyclopenta[c]pyrrole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 6-Phenyl-2,3,3a,4-tetrahydrocyclopenta[c]pyrrole-1,5-dione involves an Au(I)-catalyzed tandem reaction. This method uses 1-(1-hydroxy-3-phenylprop-2-yn-1-yl)cyclobutanol and primary amines or ammonium acetate (NH4OAc) as starting materials. The reaction proceeds under moderate to good yields .
Industrial Production Methods
While specific industrial production methods for 6-Phenyl-2,3,3a,4-tetrahydrocyclopenta[c]pyrrole-1,5-dione are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
6-Phenyl-2,3,3a,4-tetrahydrocyclopenta[c]pyrrole-1,5-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
6-Phenyl-2,3,3a,4-tetrahydrocyclopenta[c]pyrrole-1,5-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism by which 6-Phenyl-2,3,3a,4-tetrahydrocyclopenta[c]pyrrole-1,5-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or material properties.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole: This compound has a similar core structure but differs in the position of the phenyl group.
4-(Trimethylsilyl)-6-phenyl-2,3,3a,4-tetrahydrocyclopenta[c]pyrrole-5(1H)-one: This compound features a trimethylsilyl group, which can influence its reactivity and properties.
Uniqueness
6-Phenyl-2,3,3a,4-tetrahydrocyclopenta[c]pyrrole-1,5-dione is unique due to its specific arrangement of functional groups, which can impart distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry.
Properties
CAS No. |
142671-85-0 |
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Molecular Formula |
C13H11NO2 |
Molecular Weight |
213.23 g/mol |
IUPAC Name |
4-phenyl-1,2,6,6a-tetrahydrocyclopenta[c]pyrrole-3,5-dione |
InChI |
InChI=1S/C13H11NO2/c15-10-6-9-7-14-13(16)12(9)11(10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,14,16) |
InChI Key |
IBOOGKSZGRPFGW-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CNC(=O)C2=C(C1=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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